molecular formula C22H22O6S2 B11495047 Dimethyl 5,5'-[(3-methylphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Dimethyl 5,5'-[(3-methylphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Cat. No.: B11495047
M. Wt: 446.5 g/mol
InChI Key: HQBVWQIQVXGGLD-UHFFFAOYSA-N
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Description

METHYL 4-HYDROXY-5-{3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YLMETHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxycarbonyl, and methylthiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-HYDROXY-5-{3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YLMETHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-HYDROXY-5-{3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YLMETHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl and methoxycarbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

METHYL 4-HYDROXY-5-{3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YLMETHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-HYDROXY-5-{3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YLMETHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-HYDROXY-5-{3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YLMETHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H22O6S2

Molecular Weight

446.5 g/mol

IUPAC Name

methyl 4-hydroxy-5-[(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)-(3-methylphenyl)methyl]-2-methylthiophene-3-carboxylate

InChI

InChI=1S/C22H22O6S2/c1-10-7-6-8-13(9-10)16(19-17(23)14(11(2)29-19)21(25)27-4)20-18(24)15(12(3)30-20)22(26)28-5/h6-9,16,23-24H,1-5H3

InChI Key

HQBVWQIQVXGGLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C2=C(C(=C(S2)C)C(=O)OC)O)C3=C(C(=C(S3)C)C(=O)OC)O

Origin of Product

United States

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